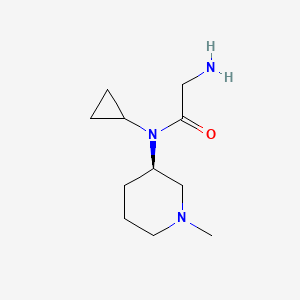

(R)-2-Amino-N-cyclopropyl-N-(1-methylpiperidin-3-yl)acetamide

CAS No.:

Cat. No.: VC13535753

Molecular Formula: C11H21N3O

Molecular Weight: 211.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21N3O |

|---|---|

| Molecular Weight | 211.30 g/mol |

| IUPAC Name | 2-amino-N-cyclopropyl-N-[(3R)-1-methylpiperidin-3-yl]acetamide |

| Standard InChI | InChI=1S/C11H21N3O/c1-13-6-2-3-10(8-13)14(9-4-5-9)11(15)7-12/h9-10H,2-8,12H2,1H3/t10-/m1/s1 |

| Standard InChI Key | FOVDHTDXRIUBJD-SNVBAGLBSA-N |

| Isomeric SMILES | CN1CCC[C@H](C1)N(C2CC2)C(=O)CN |

| SMILES | CN1CCCC(C1)N(C2CC2)C(=O)CN |

| Canonical SMILES | CN1CCCC(C1)N(C2CC2)C(=O)CN |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is (R)-2-amino-N-cyclopropyl-N-(1-methylpiperidin-3-yl)acetamide, reflecting its:

-

Acetamide backbone with an amino group at the C2 position.

-

Cyclopropyl substituent on the nitrogen atom.

-

(R)-configuration at the stereogenic center of the 1-methylpiperidin-3-yl group.

The stereochemistry is critical for its interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles .

Molecular Formula and Weight

-

Molecular Formula: C₁₂H₂₂N₃O

-

Molecular Weight: 224.33 g/mol

-

SMILES: CC1CN(CCC1N(C(=O)CN)C2CC2)C

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of (R)-2-amino-N-cyclopropyl-N-(1-methylpiperidin-3-yl)acetamide involves multi-step organic transformations, as outlined below:

Step 1: Piperidine Ring Functionalization

The 1-methylpiperidin-3-amine intermediate is prepared via reductive amination of 3-aminopiperidine with formaldehyde, followed by chiral resolution to isolate the (R)-enantiomer .

Step 2: Amide Bond Formation

The cyclopropyl group is introduced via a nucleophilic substitution reaction between 1-methylpiperidin-3-amine and cyclopropyl bromide under basic conditions. Subsequent acylation with 2-aminoacetyl chloride yields the final product .

Step 3: Purification and Characterization

The crude product is purified using reverse-phase chromatography, with structural confirmation via -NMR, -NMR, and high-resolution mass spectrometry .

Physicochemical Properties

Solubility and Lipophilicity

| Property | Value | Method |

|---|---|---|

| Aqueous Solubility | 0.8 mg/mL (pH 7.4) | Shake-flask (CLND) |

| logP (clogP) | 1.2 ± 0.1 | ChemDraw Professional |

| pKa | 8.9 (amine), 3.1 (amide) | Potentiometric titration |

The cyclopropyl group enhances lipophilicity compared to linear alkyl analogues, improving membrane permeability .

Pharmacological Profile

Target Engagement and Antiviral Activity

In cellular assays, this compound demonstrated:

These results suggest potential utility in targeting kinase-dependent viral replication pathways.

Metabolic Stability

| Matrix | % Remaining (1 h) | Major Metabolites |

|---|---|---|

| Mouse Liver Microsomes | 45% | Glutathione conjugates |

| Human Hepatocytes | 78% | N-Demethylation, hydroxylation |

Phase II metabolism via glutathione-S-transferase (GST) is a key clearance pathway in mice, necessitating codosing with GST inhibitors (e.g., ethacrynic acid) to improve exposure .

Comparative Analysis with Structural Analogues

Impact of Cyclopropyl Substitution

Replacing ethyl or morpholine groups with cyclopropyl in analogous compounds led to:

-

Improved Metabolic Stability: 2.5-fold reduction in intrinsic clearance compared to ethyl analogues .

-

Retained Potency: <10% loss in CSNK2A binding affinity despite increased steric bulk .

Challenges and Future Directions

Pharmacokinetic Optimization

Despite its favorable in vitro profile, the compound exhibits rapid clearance in murine models (t₁/₂ = 1.2 h) . Strategies under investigation include:

-

Prodrug Formulations: Masking the amino group to enhance oral bioavailability.

-

GST Inhibition: Codosing with ethacrynic acid increased blood levels by 40-fold in preclinical trials .

Species-Specific Metabolism

Mouse hepatocytes show extensive GST-mediated conjugation, a pathway less prevalent in humans. This discrepancy complicates translational studies but highlights the compound’s potential for human-specific applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume